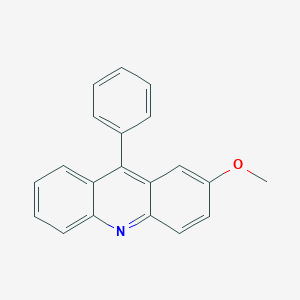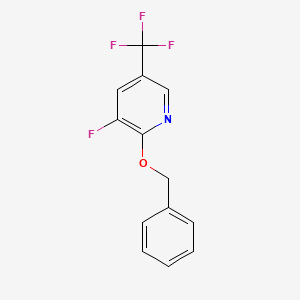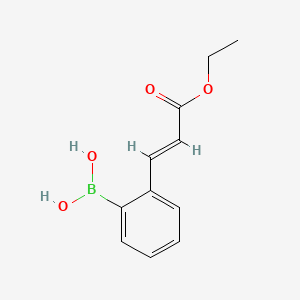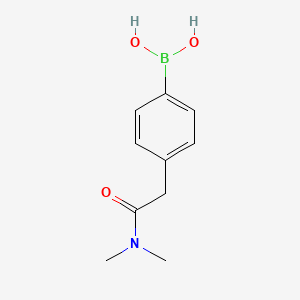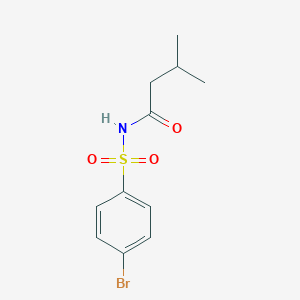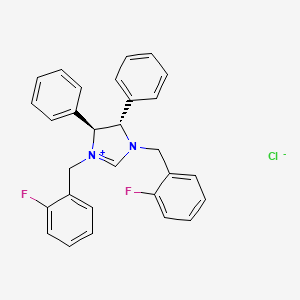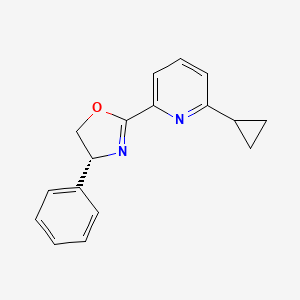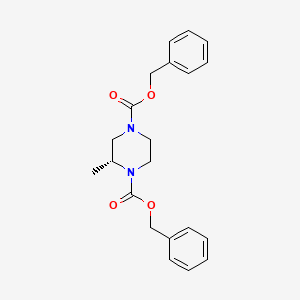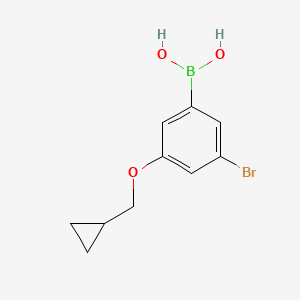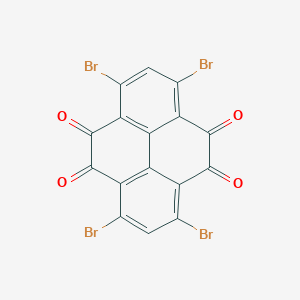
1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone
説明
1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone is a useful research compound. Its molecular formula is C16H2Br4O4 and its molecular weight is 577.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics Applications
1,3,6,8-Tetrabromopyrene derivatives are a focal point in organic electronics due to their solution-processability and potential use in devices like Organic Light-Emitting Diodes (OLEDs). For instance, star-shaped organic semiconductors developed from 1,3,6,8-tetrabromopyrene exhibit promising properties for use in OLEDs, with materials like 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene showcasing deep blue emission and notable efficiencies. This highlights the compound's significance in the fabrication of solution-processed OLEDs and its contribution to the advancement of organic electronics (Sonar et al., 2010).
Synthesis and Characterization
The synthesis and characterization of derivatives of 1,3,6,8-tetrabromopyrene have been a subject of extensive research. The metal-free oxidation of related compounds like 2,7-di-tert-butylpyrene into key building blocks for organic optoelectronic applications has been highlighted. This process demonstrates significant improvements in yield, selectivity, and environmental friendliness, making it an attractive method for producing materials for organic optoelectronics (El-Assaad et al., 2020).
Sensing and Photocatalysis
1,3,6,8-Tetrabromopyrene-based materials have been explored for their sensing capabilities, particularly in the detection of metal ions and nitroaromatic explosives. The color-tunable properties of porous organic polymers synthesized using 1,3,6,8-tetrabromopyrene allow for selective sensing, showcasing the compound's versatility and potential in various applications ranging from sensing to photocatalysis and medical imaging (Guo & Cao, 2015).
Electroluminescent Organic Semiconductors
The transformation of 1,3,6,8-tetrabromo pyrene into electroluminescent organic semiconductors has been documented, where derivatives have been used as active light-emitting layers in OLED devices. This process involves classical Suzuki coupling reactions and results in materials emitting in the blue and green spectrum, contributing to the diversity and performance of OLEDs (Salunke et al., 2016).
特性
IUPAC Name |
1,3,6,8-tetrabromopyrene-4,5,9,10-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H2Br4O4/c17-3-1-4(18)8-11-7(3)13(21)15(23)9-5(19)2-6(20)10(12(9)11)16(24)14(8)22/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCKIQOGNXULBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C3C(=C1Br)C(=O)C(=O)C4=C(C=C(C(=C43)C(=O)C2=O)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H2Br4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8227985.png)

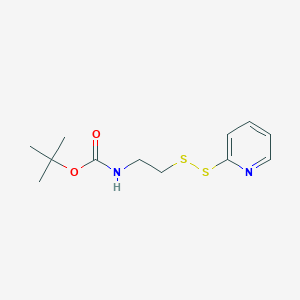
![(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B8228004.png)
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B8228007.png)
